1H-Pyrazol-3-ol

Description

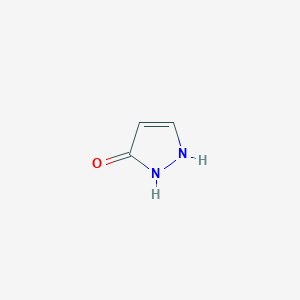

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1,2-dihydropyrazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4N2O/c6-3-1-2-4-5-3/h1-2H,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBYRMPXUBGMOJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNNC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H4N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90929655 | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

84.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137-45-1, 60456-92-0 | |

| Record name | Pyrazol-5-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=137-45-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=520837 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90929655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazol-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Dihydro-3H-pyrazol-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-PYRAZOLONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U35JHQ8347 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Navigating the Tautomeric Landscape of 1H-Pyrazol-3-ol: A Technical Guide to Solvent-Dependent Equilibria

Abstract

Pyrazolone scaffolds are cornerstones in medicinal chemistry and materials science, with their utility often dictated by a subtle yet profound chemical phenomenon: tautomerism.[1][2] This technical guide provides an in-depth exploration of the tautomeric behavior of 1H-Pyrazol-3-ol, a fundamental pyrazolone structure. We will dissect the influence of solvent environments on the delicate equilibrium between its principal tautomeric forms. This guide is intended for researchers, scientists, and drug development professionals, offering both foundational understanding and practical, field-proven insights into the experimental and computational methodologies used to characterize and predict this crucial chemical behavior.

Introduction: The Significance of Tautomerism in Pyrazolones

Tautomerism, the dynamic equilibrium between two or more interconvertible isomers, is a critical factor governing the chemical reactivity, biological activity, and physical properties of many heterocyclic compounds.[2][3] In the realm of pyrazolone derivatives, this phenomenon is particularly pronounced, influencing everything from drug-receptor interactions to the spectroscopic characteristics of functional dyes.[4] For this compound, three primary tautomeric forms are in constant interplay: the hydroxyl (OH), the keto (NH), and the zwitterionic (CH) forms. The predominance of any single tautomer is not fixed but is instead exquisitely sensitive to the surrounding chemical environment, most notably the solvent. Understanding and controlling this equilibrium is paramount for the rational design of novel therapeutics and materials.

The Tautomeric Forms of this compound: A Structural Overview

The tautomeric equilibrium of this compound involves the migration of a proton, leading to distinct structural isomers. Let's examine the key players:

-

This compound (OH-form): This enol form is characterized by a hydroxyl group at the C3 position of the pyrazole ring. It possesses aromatic character, contributing to its stability.

-

1,2-Dihydro-3H-pyrazol-3-one (NH-form): In this keto form, the proton resides on one of the ring nitrogen atoms, and a carbonyl group is present at the C3 position.

-

Zwitterionic Form (CH-form): This form, while often a minor contributor, involves charge separation within the molecule and a protonated ring nitrogen.

The relative stability of these forms is dictated by a complex interplay of electronic effects, intramolecular hydrogen bonding, and, most significantly, interactions with the solvent.[5][6]

Caption: Tautomeric equilibrium of this compound.

The Decisive Role of the Solvent

The solvent environment is the primary external factor governing the tautomeric equilibrium of this compound. Solvents influence this balance through a combination of polarity, hydrogen bonding capability, and dielectric constant.

Non-Polar Aprotic Solvents

In non-polar aprotic solvents such as chloroform (CDCl₃) and benzene (C₆D₆), the OH-form of this compound is often the predominant species.[1] This preference is attributed to the ability of the OH-form to stabilize itself through the formation of intermolecular hydrogen-bonded dimers.[1] This self-association is favored in an environment that cannot compete for hydrogen bonding.

Polar Aprotic Solvents

Polar aprotic solvents, like dimethyl sulfoxide (DMSO-d₆), disrupt the intermolecular hydrogen bonding that stabilizes the OH-form dimers.[1][6] While the OH-form may still be present as monomers, the increased polarity of the medium can begin to favor the more polar NH-form .[7] The strong hydrogen bond accepting nature of DMSO can stabilize the N-H proton of the keto tautomer.

Polar Protic Solvents

In polar protic solvents such as methanol (CD₃OD) and water, the equilibrium can be significantly shifted. These solvents can act as both hydrogen bond donors and acceptors, effectively solvating and stabilizing all tautomeric forms. However, the high polarity and hydrogen-bonding capacity of these solvents often favor the more polar NH-form and can also increase the population of the zwitterionic (CH) form . The disruption of intramolecular hydrogen bonds in the enol form by protic solvents can lead to a decrease in its stability.[5][6]

Experimental Methodologies for Tautomer Elucidation

A multi-pronged approach combining various spectroscopic and computational techniques is essential for a comprehensive understanding of tautomeric equilibria.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for studying tautomerism in solution.[3][8]

-

¹H NMR: The chemical shifts of the exchangeable protons (OH and NH) are highly sensitive to the solvent and the dominant tautomeric form. Broadening of signals can indicate a dynamic equilibrium.

-

¹³C NMR: The chemical shift of the C3 carbon provides a clear distinction between the enol and keto forms. The sp²-hybridized carbon of the C-OH group in the enol form resonates at a significantly different frequency than the sp²-hybridized carbonyl carbon in the keto form.[9]

-

¹⁵N NMR: The chemical shifts of the two nitrogen atoms in the pyrazole ring are distinct for each tautomer and provide invaluable information about the protonation state and electronic environment of the nitrogens.[1]

Table 1: Representative NMR Chemical Shift Ranges for this compound Tautomers

| Tautomer | Nucleus | Typical Chemical Shift (ppm) in CDCl₃ | Typical Chemical Shift (ppm) in DMSO-d₆ |

| OH-form | C3 | ~164 | ~160 |

| H5 | ~7.7 | ~8.5 | |

| OH | ~12.2 (broad) | ~11.0 | |

| NH-form | C3 (C=O) | ~168 | ~170 |

| C4 | ~98 | ~95 | |

| NH | (solvent dependent) | (solvent dependent) |

Note: These are approximate values and can vary based on substitution patterns.[1]

UV-Vis Spectroscopy

UV-Vis spectroscopy can be used to monitor tautomeric shifts, as the different electronic structures of the tautomers result in distinct absorption maxima.[4][10] A shift in the equilibrium upon changing the solvent will be reflected as a change in the absorption spectrum. This technique is particularly useful for quantitative analysis of tautomer ratios.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule. The presence of a strong C=O stretching band is indicative of the NH-form, while a broad O-H stretching band suggests the presence of the OH-form.[11]

Computational Chemistry: A Predictive and Complementary Tool

Quantum mechanical calculations, particularly Density Functional Theory (DFT), have become indispensable for studying tautomerism.[8][12] These methods allow for:

-

Calculation of Relative Stabilities: DFT can be used to calculate the relative energies of the different tautomers in the gas phase and in various solvents using continuum solvation models (e.g., PCM).[13] This provides a theoretical prediction of the predominant tautomer.

-

Prediction of Spectroscopic Data: Theoretical NMR chemical shifts and IR vibrational frequencies can be calculated and compared with experimental data to aid in the assignment of tautomeric structures.[14]

-

Investigation of Interconversion Pathways: Computational methods can be used to model the transition states for proton transfer, providing insights into the kinetics of the tautomeric interconversion.[15]

References

- 1. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 4. bcc.bas.bg [bcc.bas.bg]

- 5. Computational Study of the Keto-Enol Tautomerism of 3-Phenyl-2,4-Pentanedione in the Gaseous Phase and Solvents Using DFT Methods – Oriental Journal of Chemistry [orientjchem.org]

- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 7. researchgate.net [researchgate.net]

- 8. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdnsciencepub.com [cdnsciencepub.com]

- 10. researchgate.net [researchgate.net]

- 11. Structure and IR Spectra of 3(5)-Aminopyrazoles and UV-Induced Tautomerization in Argon Matrix - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Structural characterization and keto-enol tautomerization of 4-substituted pyrazolone derivatives with DFT approach - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

Spectroscopic Analysis of 1H-Pyrazol-3-ol and Its Derivatives: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic techniques used to characterize 1H-Pyrazol-3-ol and its derivatives. Pyrazole derivatives are a significant class of heterocyclic compounds with diverse applications in medicinal chemistry and materials science. Understanding their structural and electronic properties through spectroscopic analysis is crucial for their development and application. This document details the principles and experimental protocols for key spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS), and presents key quantitative data for comparative analysis.

Tautomerism of this compound

A critical aspect of the chemistry of this compound is its existence in a tautomeric equilibrium with 1,2-dihydro-3H-pyrazol-3-one. The position of this equilibrium is influenced by factors such as the solvent and the nature of substituents on the pyrazole ring. Spectroscopic methods, particularly NMR, are instrumental in studying this tautomerism.[1][2][3]

References

Prototropic Tautomerism in N-Substituted Pyrazolones: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-substituted pyrazolones are a cornerstone in medicinal chemistry, forming the structural core of numerous pharmacologically active agents. Their biological activity is intrinsically linked to their chemical structure, which is complicated by the phenomenon of prototropic tautomerism. This guide provides an in-depth exploration of the tautomeric equilibria in N-substituted pyrazolones, presenting quantitative data, detailed experimental protocols, and visual diagrams to elucidate the complex interplay of factors governing the prevalence of specific tautomeric forms. Understanding and controlling this tautomerism is paramount for the rational design and development of novel therapeutics with optimized efficacy and pharmacokinetic profiles.

Introduction

Pyrazolones are five-membered heterocyclic compounds containing two adjacent nitrogen atoms and a carbonyl group. When substituted at the N1 position, these molecules can exist in several interconverting isomeric forms known as tautomers. Prototropic tautomerism in N-substituted pyrazolones involves the migration of a proton, leading to distinct structural isomers that are in dynamic equilibrium. The three principal tautomeric forms are the OH-form (1H-pyrazol-3-ol), the NH-form (1,2-dihydro-3H-pyrazol-3-one), and the CH-form (2,4-dihydro-3H-pyrazol-3-one).[1][2][3]

The relative stability and population of these tautomers are influenced by a multitude of factors, including the nature of the substituents on the pyrazolone ring, the polarity of the solvent, temperature, and concentration.[2][3][4] The predominant tautomer can exhibit significantly different physicochemical properties, such as lipophilicity, hydrogen bonding capacity, and molecular geometry, which in turn dictate its biological activity and pharmacokinetic behavior. Therefore, a thorough understanding of the tautomeric landscape of N-substituted pyrazolones is crucial for drug discovery and development.

This technical guide aims to provide a comprehensive overview of prototropic tautomerism in this important class of compounds. It summarizes key quantitative data, details the experimental and computational methods used to study this phenomenon, and provides visual representations of the underlying principles.

Tautomeric Forms of N-Substituted Pyrazolones

The prototropic tautomerism in N-substituted pyrazolones gives rise to three main tautomers. The equilibrium between these forms is the central aspect of their structural chemistry.

References

A Tale of Two Tautomers: An In-depth Technical Guide to 1H-Pyrazol-3-ol and 1H-Pyrazol-5-ol

For Researchers, Scientists, and Drug Development Professionals

The pyrazole nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous therapeutic agents. Among its simple hydroxylated derivatives, 1H-pyrazol-3-ol and 1H-pyrazol-5-ol stand out as crucial structural isomers with distinct chemical personalities and biological potential. This technical guide provides an in-depth comparison of these two isomers, focusing on their structure, properties, synthesis, and relevance in drug development, presented in a format tailored for the scientific community.

Structural Isomerism and Tautomerism: A Fundamental Dichotomy

This compound and 1H-pyrazol-5-ol are constitutional isomers, differing in the position of the hydroxyl group on the pyrazole ring. This seemingly minor difference has profound implications for their chemical behavior, primarily due to the phenomenon of tautomerism. Both isomers exist in equilibrium with their corresponding keto forms, known as pyrazolones.

-

This compound is in equilibrium with 1,2-dihydro-3H-pyrazol-3-one (also known as pyrazolin-3-one).

-

1H-Pyrazol-5-ol exists in a more complex tautomeric equilibrium with 2,4-dihydro-3H-pyrazol-3-one and 1,2-dihydro-3H-pyrazol-5-one (or pyrazolin-5-one).

The predominant tautomer is influenced by factors such as the solvent, temperature, and the nature of substituents on the pyrazole ring. In many contexts, the pyrazolone form is the more stable and prevalent species.

Comparative Physicochemical and Spectroscopic Properties

Direct comparative data for the unsubstituted parent compounds is scarce in the literature. However, data from substituted derivatives can provide valuable insights. The following tables summarize available and predicted data to facilitate comparison.

Table 1: Physicochemical Properties of Pyrazol-ols and Derivatives

| Property | This compound (Unsubstituted) | 5-(Trifluoromethyl)-1H-pyrazol-3-ol | 1H-Pyrazol-5-ol (Unsubstituted) | 3-Methyl-1-phenyl-1H-pyrazol-5-ol |

| Melting Point (°C) | Data not available | 125-126[1] | Data not available | 130[2] |

| pKa | Data not available | Data not available | Data not available | Data not available |

| Solubility | Soluble in polar organic solvents | Data not available | Soluble in polar organic solvents | Data not available |

Table 2: Comparative Spectroscopic Data (Predicted and from Derivatives)

| Spectroscopic Data | This compound | 1H-Pyrazol-5-ol |

| ¹H NMR (DMSO-d₆, ppm) | Signals for ring protons and exchangeable OH/NH protons are expected. | Signals for ring protons and exchangeable OH/NH protons are expected. |

| ¹³C NMR (DMSO-d₆, ppm) | Resonances for three distinct pyrazole ring carbons. | Resonances for three distinct pyrazole ring carbons. |

| FT-IR (cm⁻¹) | Characteristic O-H and N-H stretching bands, as well as C=O stretching for the pyrazolone tautomer. | Characteristic O-H and N-H stretching bands, and C=O stretching for the pyrazolone tautomer. |

Synthesis Methodologies: Experimental Protocols

The synthesis of unsubstituted pyrazol-ols can be challenging, with many literature methods focusing on substituted derivatives. Below are generalized experimental protocols that can be adapted for the synthesis of the parent compounds.

Synthesis of this compound

A novel two-step synthesis developed for 1-aryl-3-hydroxy-1H-pyrazole-4-carboxylates can be conceptually adapted.[3] The general principle involves the acylation of hydrazine followed by cyclization.

Experimental Protocol (Adapted):

-

Acylation of Hydrazine: To a solution of hydrazine hydrate in a suitable solvent (e.g., THF, acetonitrile), slowly add an appropriate acylating agent (e.g., a β-keto ester or a derivative of malonic acid) at a controlled temperature (e.g., 0 °C).

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Cyclization: After completion of the acylation, initiate cyclization by adding a suitable reagent, such as tert-butoxy-bis(dimethylamino)methane, and heating the reaction mixture.[3]

-

Work-up and Purification: After the reaction is complete, cool the mixture and perform an appropriate work-up, which may include extraction and washing. Purify the crude product by recrystallization or column chromatography to obtain this compound.

Synthesis of 1H-Pyrazol-5-ol

The synthesis of 5-hydroxypyrazoles often involves the condensation of a hydrazine with a β-keto ester.[3]

Experimental Protocol (General):

-

Reaction Setup: In a round-bottom flask, dissolve a β-keto ester (e.g., ethyl acetoacetate) in a suitable solvent such as ethanol.

-

Hydrazine Addition: Add hydrazine hydrate to the solution. The reaction is often catalyzed by a small amount of acid.

-

Reflux: Heat the reaction mixture to reflux for several hours.

-

Reaction Monitoring: Monitor the reaction progress using TLC.

-

Isolation: Upon completion, cool the reaction mixture to induce crystallization of the product.

-

Purification: Collect the solid product by filtration, wash with a cold solvent, and recrystallize to obtain pure 1H-pyrazol-5-ol.

Role in Drug Development and Signaling Pathways

The pyrazole and pyrazolone scaffolds are considered "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets. While specific data for the unsubstituted parent compounds is limited, the broader class of pyrazole derivatives has been extensively studied as inhibitors of key signaling pathways implicated in various diseases, including cancer and inflammation.

Inhibition of Kinase Signaling Pathways

Many pyrazole-containing compounds have been developed as inhibitors of protein kinases, which are crucial regulators of cellular processes. Dysregulation of kinase activity is a hallmark of many cancers.

-

MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is a key signaling cascade involved in cell proliferation, differentiation, and survival. Pyrazole urea-based compounds have been identified as potent inhibitors of p38 MAP kinase, a key player in inflammatory responses.[4]

-

PI3K/AKT/mTOR Pathway: This pathway is central to cell growth, metabolism, and survival. Its aberrant activation is common in cancer. Pyrazolone derivatives have been investigated as potential inhibitors of this pathway.

Conclusion

This compound and 1H-pyrazol-5-ol, along with their tautomeric pyrazolone forms, represent a fascinating and important area of heterocyclic chemistry. Their structural differences lead to distinct properties and synthetic routes. While much of the current research focuses on more complex derivatives, a deeper understanding of the fundamental characteristics of these parent isomers is crucial for the rational design of new therapeutic agents. The pyrazole scaffold's proven success in targeting key signaling pathways underscores the continued importance of exploring the chemical space around these versatile building blocks for future drug discovery efforts.

References

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. 1H-Pyrazol-5-ol, 3-methyl-1-phenyl- | C10H10N2O | CID 70335 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pyrazole urea-based inhibitors of p38 MAP kinase: from lead compound to clinical candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physical and Chemical Properties of 3-Hydroxypyrazoles

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxypyrazoles are a prominent class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is of significant interest in medicinal chemistry and materials science due to its unique electronic properties, synthetic accessibility, and its role as a "privileged structure" in drug discovery. Compounds incorporating the 3-hydroxypyrazole moiety are found in a wide range of biologically active agents, including anti-inflammatory, anticancer, and antimicrobial therapeutics.[1][2]

A defining characteristic of 3-hydroxypyrazoles is their existence in a tautomeric equilibrium with their corresponding pyrazolone forms. This dynamic behavior significantly influences their physicochemical properties, reactivity, and interactions with biological targets. This guide provides a comprehensive overview of the core physical and chemical properties of 3-hydroxypyrazoles, detailed experimental protocols for their synthesis and characterization, and their applications in modern drug development.

Physical and Spectroscopic Properties

The physical properties of 3-hydroxypyrazoles are governed by their molecular structure, substitution patterns, and the predominant tautomeric form under given conditions.

Tautomerism

3-Hydroxypyrazoles typically exist in equilibrium between the aromatic hydroxy (OH) form and two non-aromatic pyrazolone (NH and CH) forms.[3][4] The position of this equilibrium is highly sensitive to the solvent, temperature, and the nature of substituents on the ring.[5]

-

In nonpolar solvents (e.g., CDCl₃, C₆D₆): The aromatic 1H-pyrazol-3-ol tautomer often predominates, frequently existing as hydrogen-bonded dimers.[4]

-

In polar solvents (e.g., DMSO-d₆): The equilibrium can shift, and monomeric species become more prevalent.[4][5] The presence of different tautomers can lead to broadened signals in NMR spectra due to dynamic exchange.[6]

Caption: Prototropic tautomerism in the 3-hydroxypyrazole system.

Quantitative Physical Properties

The following table summarizes key quantitative data for representative 3-hydroxypyrazole derivatives. These values are crucial for predicting the pharmacokinetic and pharmacodynamic behavior of drug candidates.

| Property | Value | Compound Example | Reference(s) |

| Melting Point (°C) | 214 (dec.) | 3-Amino-5-hydroxypyrazole | [7] |

| pKa | ~6.7 | Unsubstituted Hydroxypyrazole | |

| 12.37 (predicted) | 3-Amino-5-hydroxypyrazole | [7] | |

| logP | ~1.2 | Unsubstituted Hydroxypyrazole | |

| 0.1 (calculated) | Hydroxypyrazoline | [8] | |

| Solubility | Slightly soluble | 3-Amino-5-hydroxypyrazole | [7] |

dec. = decomposes

Spectroscopic Characterization

Spectroscopic methods are indispensable for the structural elucidation of 3-hydroxypyrazoles and for studying their tautomeric equilibria.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The aromatic OH-tautomer typically shows distinct signals for the pyrazole ring protons. In contrast, the pyrazolone (CH) tautomer will exhibit signals for sp³-hybridized CH₂ protons. The position of the N-H and O-H protons can vary and may appear as broad signals.[6] Comparing spectra to "fixed" N-methyl or O-methyl derivatives is a common strategy to assign the predominant tautomer.[4]

-

¹³C NMR : The chemical shift of the C3 carbon is a key indicator; it resonates at a lower field (e.g., ~164 ppm) in the OH-form compared to the pyrazolone forms.[4] The C4 and C5 carbons also show characteristic shifts that help differentiate between tautomers.[6]

-

-

Infrared (IR) Spectroscopy :

-

The presence of a strong absorption band in the carbonyl region (1650-1720 cm⁻¹) is indicative of the pyrazolone tautomer.

-

The OH-tautomer is characterized by a broad O-H stretching band (3200-3600 cm⁻¹) and the absence of a strong carbonyl peak.

-

Chemical Properties and Reactivity

The 3-hydroxypyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic substitution. The hydroxyl group can be alkylated or acylated, and the ring nitrogen atoms can be functionalized, providing numerous avenues for synthetic modification. The dual functionality of the keto-enol system allows for a wide range of chemical transformations, making it a versatile building block for creating libraries of diverse compounds.[1]

Experimental Protocols

Synthesis Protocol: Knorr Pyrazole Synthesis

The Knorr synthesis is the most classic and widely used method for preparing pyrazoles and their derivatives, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine.[9][10][11][12]

Objective: To synthesize a 1-substituted-5-methyl-3-hydroxypyrazole from ethyl acetoacetate and a substituted hydrazine.

Materials:

-

Ethyl acetoacetate (1.0 eq)

-

Substituted hydrazine hydrochloride (e.g., phenylhydrazine HCl) (1.1 eq)

-

Ethanol or Glacial Acetic Acid (as solvent)

-

Sodium acetate (optional, as base if starting with hydrazine salt)

-

Reflux condenser, round-bottom flask, magnetic stirrer, heating mantle.

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve ethyl acetoacetate (1.0 eq) in ethanol.

-

Addition of Hydrazine: Add the substituted hydrazine hydrochloride (1.1 eq) and sodium acetate (1.1 eq) to the solution. If using free hydrazine, no base is needed and acetic acid can be used as the solvent and catalyst.

-

Cyclocondensation: Heat the mixture to reflux (approx. 80-100°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (ethyl acetoacetate) is consumed (typically 1-3 hours).[12]

-

Workup: Cool the reaction mixture to room temperature. If a precipitate has formed, collect the solid by vacuum filtration. If no solid forms, reduce the solvent volume under reduced pressure and precipitate the product by adding cold water.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

Characterization: Confirm the structure of the product using NMR, IR spectroscopy, and mass spectrometry.

References

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. On the Tautomerism of N-Substituted Pyrazolones: 1,2-Dihydro-3H-pyrazol-3-ones versus 1H-Pyrazol-3-ols - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tandfonline.com [tandfonline.com]

- 6. BJOC - Use of activated enol ethers in the synthesis of pyrazoles: reactions with hydrazine and a study of pyrazole tautomerism [beilstein-journals.org]

- 7. 3-Amino-5-hydroxypyrazole CAS#: 6126-22-3 [m.chemicalbook.com]

- 8. Hydroxypyrazoline | C3H6N2O | CID 66921744 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. jk-sci.com [jk-sci.com]

- 10. name-reaction.com [name-reaction.com]

- 11. benchchem.com [benchchem.com]

- 12. chemhelpasap.com [chemhelpasap.com]

Quantum Chemical Calculations for Pyrazole Tautomers: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole and its derivatives are fundamental heterocyclic scaffolds in medicinal chemistry and materials science. Their biological activity and physicochemical properties are intrinsically linked to the phenomenon of tautomerism, where isomers differing in the position of a proton and a double bond exist in equilibrium. Understanding and predicting the predominant tautomeric form is crucial for rational drug design and the development of novel materials. This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the tautomeric preferences of pyrazoles. It details the computational methodologies, presents key quantitative data from seminal studies, and outlines experimental protocols for validation.

Introduction to Pyrazole Tautomerism

The pyrazole ring contains two adjacent nitrogen atoms, leading to the possibility of annular prototropic tautomerism. For a substituted pyrazole, two principal tautomers can exist, commonly designated as the 1H- and 2H-forms (or by the position of the substituent, e.g., 3-substituted and 5-substituted). The equilibrium between these tautomers is influenced by a variety of factors, including the electronic nature of substituents, solvent effects, and temperature.[1][2]

The accurate determination of the relative stability of these tautomers is a non-trivial task that has significant implications. In drug development, for instance, the specific tautomer present can dictate the molecule's interaction with its biological target, affecting its efficacy and pharmacokinetic profile. Quantum chemical calculations have emerged as a powerful tool to predict and quantify the energetic differences between tautomers, providing insights that are often complementary to experimental techniques.[2][3]

Computational Methodologies

The in silico investigation of pyrazole tautomerism relies on a range of quantum chemical methods. The choice of methodology is a critical factor that determines the accuracy and computational cost of the study.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become the workhorse for studying the tautomerism of pyrazole derivatives due to its favorable balance of accuracy and computational efficiency.[2] Several functionals have been successfully applied:

-

B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is widely used and often provides reliable results for the relative energies of tautomers.[1][2][4]

-

M06-2X: This meta-hybrid functional is known for its good performance in describing non-covalent interactions and can be particularly useful when studying intermolecular effects or systems with significant dispersion forces.[1]

-

PBE0 and CAM-B3LYP: These are other hybrid functionals that have been employed in comparative studies of pyrazole and imidazole tautomers.[5]

Ab Initio Methods

While more computationally demanding, ab initio methods can offer higher accuracy:

-

Møller-Plesset Perturbation Theory (MP2): This method accounts for electron correlation and has been used to investigate substituent effects on pyrazole tautomerism.[1][2]

-

Coupled Cluster (CC) and Complete Basis Set (CBS) methods (e.g., CBS-QB3, G4): These high-level methods can provide benchmark-quality energies but are generally restricted to smaller systems due to their computational cost.[5]

Basis Sets

The choice of basis set is crucial for obtaining accurate results. For pyrazole tautomer calculations, Pople-style basis sets are commonly employed, often augmented with diffuse and polarization functions to accurately describe the electron distribution, particularly for anions and hydrogen bonding.

-

6-311++G(d,p) or 6-311++G : These basis sets are frequently used in conjunction with DFT and MP2 calculations for pyrazole tautomers, providing a good compromise between accuracy and computational cost.[1][2]

-

cc-pVTZ (correlation-consistent polarized Valence Triple-Zeta): This is another high-quality basis set used for more accurate energy calculations.[1][6]

Solvent Effects

The inclusion of solvent effects is critical, as the relative stability of tautomers can change significantly between the gas phase and solution. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that can effectively capture the influence of the solvent environment.[3]

Logical Workflow for Tautomer Analysis

The following diagram illustrates a typical workflow for the computational analysis of pyrazole tautomers.

Quantitative Data Summary

The following tables summarize key quantitative data from computational studies on pyrazole tautomers.

Table 1: Calculated Relative Energies (ΔE) and Gibbs Free Energies (ΔG) of Pyrazole Tautomers.

| Substituent | Tautomer 1 | Tautomer 2 | Method/Basis Set | ΔE (kcal/mol) | ΔG (kcal/mol) | Predominant Tautomer | Reference |

| 3-Amino | 3-Aminopyrazole | 5-Aminopyrazole | B3LYP/6-311++G(d,p) | 2.56 | 2.34 | 3-Aminopyrazole | [1][7] |

| 5-Fluoro | 1H-5-Fluoropyrazole | 1H-3-Fluoropyrazole | MP2/6-311++G | - | - | 1H-5-Fluoropyrazole | [1] |

| 5-Hydroxy | 1H-5-Hydroxypyrazole | 1H-3-Hydroxypyrazole | MP2/6-311++G | - | - | 1H-5-Hydroxypyrazole | [1] |

| 5-CFO | 1H-5-CFO-pyrazole | 1H-3-CFO-pyrazole | MP2/6-311++G | - | - | 1H-3-CFO-pyrazole | [1] |

| 5-COOH | 1H-5-COOH-pyrazole | 1H-3-COOH-pyrazole | MP2/6-311++G | - | - | 1H-3-COOH-pyrazole | [1] |

| 5-BH2 | 1H-5-BH2-pyrazole | 1H-3-BH2-pyrazole | MP2/6-311++G | - | - | 1H-3-BH2-pyrazole | [1] |

| Unsubstituted | Pyrazole (aromatic) | Pyrazole (non-aromatic) | B3LYP/6-311++G | ~10.75 | - | Aromatic | [5][8] |

Note: A positive ΔE or ΔG indicates that Tautomer 2 is higher in energy than Tautomer 1. The predominant tautomer is the one with the lower energy.

Table 2: Influence of Substituents on Tautomeric Stability. [1][2]

| Substituent Type at C3/C5 | Effect on Equilibrium | Favored Tautomer |

| Electron-donating (e.g., -NH2, -OH, -F) | Stabilizes the tautomer with the substituent at that position. | Substituent at C3 favors the 3-substituted tautomer. |

| Electron-withdrawing (e.g., -CFO, -COOH, -BH2) | Destabilizes the tautomer with the substituent at that position. | Substituent at C5 favors the 3-substituted tautomer. |

Experimental Protocols for Validation

Computational predictions should be validated by experimental data. The following are key experimental techniques used to study pyrazole tautomerism.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful technique for studying tautomerism in solution.[3][9]

-

Protocol:

-

Sample Preparation: Dissolve the pyrazole derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Data Acquisition: Acquire ¹H, ¹³C, and ¹⁵N NMR spectra. Low-temperature NMR can be employed to slow down the proton exchange rate, potentially allowing for the observation of distinct signals for each tautomer.

-

Data Analysis: The chemical shifts of the pyrazole ring carbons (C3 and C5) and nitrogens are particularly sensitive to the tautomeric form. Comparison of these shifts with those of N-methylated model compounds (which "lock" the tautomeric form) can help in assigning the predominant tautomer.[10] If separate signals for each tautomer are observed, the tautomeric ratio can be determined by integrating the respective signals.[3]

-

X-ray Crystallography

X-ray crystallography provides unambiguous structural information in the solid state.

-

Protocol:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction.

-

Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

-

Structure Solution and Refinement: Solve and refine the crystal structure to determine the precise location of all atoms, including the hydrogen on the nitrogen, thus identifying the tautomeric form present in the crystal lattice.[10]

-

Infrared (IR) Spectroscopy

IR spectroscopy, particularly in combination with matrix isolation techniques, can be used to study the vibrational modes of individual tautomers.[1][11]

-

Protocol:

-

Matrix Isolation: The pyrazole derivative is co-deposited with an inert gas (e.g., argon) onto a cold window. This isolates individual molecules and prevents intermolecular interactions.

-

Spectral Acquisition: An IR spectrum of the isolated molecules is recorded.

-

Data Analysis: The N-H stretching frequency is a key diagnostic band. Computational frequency calculations are essential for assigning the observed vibrational bands to specific tautomers.[11]

-

Signaling Pathways and Logical Relationships

The tautomeric equilibrium of pyrazole is a fundamental chemical relationship that can be represented as follows:

Conclusion

Quantum chemical calculations provide a robust and insightful framework for investigating the tautomerism of pyrazole derivatives. The judicious selection of computational methods and basis sets, coupled with the inclusion of solvent effects, allows for the accurate prediction of tautomeric preferences. When combined with experimental validation through techniques such as NMR, X-ray crystallography, and IR spectroscopy, these computational approaches offer a powerful toolkit for researchers in drug discovery and materials science to understand and harness the subtle yet significant effects of tautomerism.

References

- 1. researchgate.net [researchgate.net]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Experimental and Computational Study of Novel Pyrazole Azo Dyes as Colored Materials for Light Color Paints - PMC [pmc.ncbi.nlm.nih.gov]

- 5. purkh.com [purkh.com]

- 6. Aromatic Character and Relative Stability of Pyrazoloporphyrin Tautomers and Related Protonated Species: Insights into How Pyrazole Changes the Properties of Carbaporphyrinoid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. ruj.uj.edu.pl [ruj.uj.edu.pl]

- 9. mdpi.com [mdpi.com]

- 10. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 11. researchgate.net [researchgate.net]

The Dawn of Pyrazole Natural Products: A Technical Guide to Their Initial Discovery and Isolation

For Immediate Release

This technical guide provides an in-depth exploration of the initial discovery and isolation of naturally occurring pyrazole compounds. Tailored for researchers, scientists, and drug development professionals, this document details the seminal findings and experimental protocols that first brought these rare but significant bioactive molecules to light. It focuses on foundational natural pyrazoles, including the first-discovered pyrazole amino acid, β-(1-Pyrazolyl)-alanine, the well-known alkaloid withasomnine, the C-nucleoside antibiotic pyrazofurin, and the marine-derived cinachyrazoles.

Executive Summary

Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of medicinal chemistry. While a vast number of synthetic pyrazole-containing drugs are on the market, their occurrence in nature is notably infrequent. This rarity makes the study of natural pyrazole compounds particularly compelling, offering unique scaffolds for drug discovery. This guide chronicles the initial isolation and characterization of key natural pyrazoles, presenting the data in a structured format for clarity and comparative analysis. Detailed experimental protocols from the original or representative literature are provided to offer practical insights into the pioneering work in this field. Furthermore, biosynthetic and experimental workflows are visualized using Graphviz to illustrate the complex processes involved.

β-(1-Pyrazolyl)-alanine: The First Natural Pyrazole

The history of natural pyrazoles began in 1959 with the landmark isolation of β-(1-Pyrazolyl)-alanine from the seeds of watermelon (Citrullus vulgaris).[1] This discovery by Noe and Fowden opened the door to a new, albeit small, class of natural products.

Initial Isolation and Quantitative Data

The isolation of β-(1-Pyrazolyl)-alanine was a meticulous process involving large quantities of starting material. The quantitative aspects of this initial work are summarized below.

| Parameter | Value | Reference |

| Starting Material | 4.5 kg of ground watermelon seeds (Citrullus vulgaris var. Tom Watson) | [2] |

| Extraction Solvent | 70 L of 75% (v/v) aqueous ethanol | [2] |

| Purification Method | Ion-exchange chromatography (Zeo-Karb 215 resin) | [2] |

| Final Yield | Approximately 3 g | [2] |

| Empirical Formula | C₆H₉O₂N₃ | [2] |

| Optical Rotation | [α]D²⁴ = -73° in water (c, 3.4) | [2] |

Experimental Protocol: Isolation of β-(1-Pyrazolyl)-alanine

The following protocol is based on the original method described by Noe and Fowden (1960).

1. Extraction:

-

4.5 kg of ground watermelon seeds were stirred with 70 L of 75% (v/v) aqueous ethanol at 40-60°C for 6 hours, followed by an additional 60 hours at room temperature.

-

The mixture was filtered through Celite, and the extract was evaporated in vacuo at approximately 35°C to a volume of 4-5 L.

-

Lipids were removed by extraction with 2 L of ether.

2. Ion-Exchange Chromatography:

-

The aqueous phase was adjusted to approximately pH 4.0 and diluted to 10 L.

-

The diluted extract was applied to an 80 cm x 6 cm column of Zeo-Karb 215 resin (80-100 mesh).

-

The column was washed with water to remove anionic and neutral compounds.

-

Amino acids were displaced from the column using 0.2 M ammonium hydroxide solution.

3. Purification and Crystallization:

-

The eluate containing the amino acids was evaporated to a smaller volume.

-

β-(1-Pyrazolyl)-alanine was separated from other amino acids through further chromatographic steps and crystallized.

Biosynthesis of β-(1-Pyrazolyl)-alanine

Subsequent research has shown that the biosynthesis of β-(1-Pyrazolyl)-alanine in watermelon is catalyzed by the enzyme cysteine synthase, which facilitates the reaction between O-acetyl-L-serine and pyrazole.[3]

Withasomnine: A Pyrazole Alkaloid from Ashwagandha

Withasomnine is a pyrazole alkaloid isolated from the roots of Withania somnifera (Ashwagandha), a plant widely used in Ayurvedic medicine.[1][4]

Isolation and Characterization Data

The following table summarizes representative data for the isolation and characterization of withasomnine.

| Parameter | Value | Reference |

| Starting Material | Marc of W. somnifera roots (byproduct of aqueous extraction) | [2] |

| Extraction Method | Column chromatography of the alkaloid fraction | [2] |

| Elution Solvent | Chloroform : Ethanol (9:1) | [2] |

| Molecular Mass | 184 | [2] |

| Molecular Formula | C₁₂H₁₂N₂ | [2] |

| ¹³C-NMR (Methanol-D4, δ in ppm) | 140.8 (N=CH), 133.5 (C), 128.8 (CH), 125.5(CH), 125.0(CH), 115.1(C-PH), 47.6(CH₂), 26.4 (CH₂), 24.2 (CH₂) | [5] |

| FT-IR (KBr, νmax in cm⁻¹) | 3045 (heterocyclic ring), 2982 (aromatic C-H), 1605, 1260 (C=N), 1420 (aromatic C=C) | [5] |

Experimental Protocol: Isolation of Withasomnine

This protocol is a representative method for the isolation of withasomnine from W. somnifera.

1. Preparation of Alkaloid Fraction:

-

The dried plant material (e.g., root marc) is subjected to successive solvent extraction.

-

The crude extract is then partitioned using an acid-base extraction technique to isolate the total alkaloid fraction.

2. Column Chromatography:

-

The alkaloid fraction is adsorbed onto silica gel.

-

The adsorbed material is loaded onto a silica gel column.

-

The column is eluted with a solvent system such as chloroform:ethanol (9:1).

-

Fractions are collected and monitored by thin-layer chromatography (TLC).

3. Purification and Characterization:

-

Fractions containing withasomnine are pooled and concentrated.

-

The purified compound is characterized by spectroscopic methods including UV-Visible, FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry to confirm its structure.[2]

Pyrazofurin: An Antiviral C-Nucleoside

Pyrazofurin is a C-nucleoside antibiotic with antiviral and antitumor properties, first isolated from the fermentation broth of Streptomyces candidus.[5][6] As a C-nucleoside, it features a C-C bond between the pyrazole ring and the ribose sugar moiety.

Biosynthesis of Pyrazofurin

The biosynthesis of the pyrazofurin pyrazole core is a complex enzymatic process that has been recently elucidated. It involves a unique ring contraction of a pyridazine intermediate.[5]

Isolation Protocol Outline

The initial isolation of pyrazofurin from Streptomyces candidus fermentation broth typically involves the following steps:

-

Fermentation: Culturing of S. candidus in a suitable medium to produce pyrazofurin.

-

Broth Filtration: Separation of the mycelium from the culture broth.

-

Adsorption and Elution: The active compound in the filtrate is adsorbed onto a resin (e.g., activated carbon or ion-exchange resin).

-

Chromatographic Purification: The eluted material is subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) to purify pyrazofurin.

-

Crystallization: The purified pyrazofurin is crystallized from a suitable solvent.

Cinachyrazoles: Marine Pyrazole Alkaloids

The cinachyrazoles are a group of 1,3,5-trimethylpyrazole alkaloids isolated from marine sponges of the genus Cinachyrella.[7][8] Their discovery highlights the chemical diversity of marine natural products.

Isolation and Characterization

| Parameter | Value | Reference |

| Source Organism | Indonesian marine sponge of the genus Cinachyrella | [7] |

| Extraction Method | Extraction with organic solvents (e.g., ethanol, ethyl acetate) | [9] |

| Purification Technique | Preparative Thin-Layer Chromatography (PTLC) and other chromatographic methods | [9] |

| Known Compounds | Cinachyrazole A, B, and C | [7] |

| Characterization | 1D and 2D NMR spectroscopy, Mass Spectrometry | [7] |

General Isolation Workflow for Marine Natural Products

The isolation of compounds like cinachyrazoles from marine sponges generally follows this workflow:

Conclusion

The discovery and isolation of natural pyrazole compounds, though few in number, have provided valuable insights into novel biosynthetic pathways and have yielded unique molecular scaffolds. From the foundational work on β-(1-Pyrazolyl)-alanine to the complex biosynthesis of pyrazofurin and the discovery of marine-derived alkaloids, this field continues to be a fascinating area of natural product chemistry. The detailed protocols and workflows presented in this guide serve as a valuable resource for researchers aiming to build upon this pioneering work in the quest for new therapeutic agents.

References

- 1. etown.edu [etown.edu]

- 2. op.niscpr.res.in [op.niscpr.res.in]

- 3. Evidence for identity of beta-pyrazolealanine synthase with cysteine synthase in watermelon: formation of beta-pyrazole-alanine by cloned cysteine synthase in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Recent Advancements in Extraction Techniques of Ashwagandha (Withania somnifera) with Insights on Phytochemicals, Structural Significance, Pharmacology, and Current Trends in Food Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Biosynthesis of the triterpenoid withanolides in Withaniasomnifera - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. zenodo.org [zenodo.org]

Keto-Enol Tautomerism in 1,2-Dihydropyrazol-3-ones: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2-dihydropyrazol-3-ones are a pivotal class of heterocyclic compounds, forming the structural core of numerous biologically active molecules, including the neuroprotective drug edaravone. The biological and chemical reactivity of these compounds is profoundly influenced by a fascinating chemical phenomenon: keto-enol tautomerism. This technical guide provides an in-depth exploration of the tautomeric equilibrium of 1,2-dihydropyrazol-3-ones, detailing the structural, solvent-dependent, and substituent effects that govern the delicate balance between the keto and enol forms. This document serves as a comprehensive resource for researchers in medicinal chemistry and drug development, offering detailed experimental protocols for tautomer analysis and quantitative data to inform rational drug design.

Introduction

Tautomerism, the dynamic equilibrium between two or more interconvertible constitutional isomers, is a fundamental concept in organic chemistry with significant implications in pharmacology. In the realm of drug design, the specific tautomeric form of a molecule can dictate its physicochemical properties, such as solubility and lipophilicity, as well as its pharmacodynamic profile, including receptor binding affinity and metabolic stability[1]. For the 1,2-dihydropyrazol-3-one scaffold, the most prominent tautomerism is the keto-enol equilibrium, which involves the migration of a proton and the concomitant shift of bonding electrons.

The three principal tautomeric forms of unsubstituted 1,2-dihydropyrazol-3-one are the NH-keto form (1,2-dihydropyrazol-3-one), the OH-enol form (1H-pyrazol-3-ol), and the CH-keto form (2,4-dihydro-3H-pyrazol-3-one). The position of this equilibrium is not static; it is dynamically influenced by the electronic nature of substituents on the pyrazole ring and the polarity and hydrogen-bonding capability of the solvent. Understanding and predicting the predominant tautomeric form under physiological conditions is therefore a critical aspect of the development of pyrazolone-based therapeutic agents.

The Tautomeric Equilibrium

The tautomeric equilibrium of 1,2-dihydropyrazol-3-ones can be represented as a dynamic interplay between the keto and enol forms. The relative stability of these tautomers is dictated by a combination of intramolecular and intermolecular factors.

Influence of Substituents

The electronic properties of substituents on the pyrazole ring play a crucial role in determining the position of the tautomeric equilibrium.

-

Electron-donating groups (EDGs) , such as alkyl and amino groups, tend to stabilize the enol form.

-

Electron-withdrawing groups (EWGs) , such as acyl and nitro groups, generally favor the keto form.

Solvent Effects

The nature of the solvent significantly impacts the tautomeric equilibrium by differential solvation of the keto and enol forms.

-

Nonpolar solvents , such as CDCl₃ and C₆D₆, often favor the enol form, which can be stabilized by intermolecular hydrogen bonding to form dimers[2][3].

-

Polar aprotic solvents , like DMSO-d₆, can disrupt these dimers and stabilize the monomeric enol form[2][3].

-

Polar protic solvents can form hydrogen bonds with both the keto and enol forms, and the effect on the equilibrium is more complex.

Quantitative Analysis of Tautomerism

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for the quantitative analysis of tautomeric mixtures in solution. By comparing the chemical shifts of the compound of interest with those of "fixed" O-alkyl and N-alkyl derivatives, the predominant tautomer can be unambiguously identified[3].

NMR Spectroscopic Data

The following tables summarize the ¹H, ¹³C, and ¹⁵N NMR chemical shifts for 1-phenyl-1,2-dihydropyrazol-3-one and its derivatives in various deuterated solvents. The data clearly indicates the predominance of the OH-enol form in these solvents.

Table 1: ¹H NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1,2-dihydropyrazol-3-one and its Fixed Derivatives

| Compound | Solvent | H-4 | H-5 | Other Signals |

| 1-Phenyl-1H-pyrazol-3-ol (Enol) | CDCl₃ | 5.92 | 7.67 | 12.16 (br s, 1H, OH), 7.25-7.52 (m, 5H, Ph) |

| DMSO-d₆ | 5.82 | 8.18 | 10.28 (s, 1H, OH), 7.15-7.67 (m, 5H, Ph) | |

| C₆D₆ | 5.76 | 6.97 | 12.69 (br s, 1H, OH), 6.86-7.33 (m, 5H, Ph) | |

| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed Enol) | CDCl₃ | 5.86 | 7.64 | 3.94 (s, 3H, OCH₃), 7.23-7.55 (m, 5H, Ph) |

| 2-Methyl-1-phenyl-1,2-dihydropyrazol-3-one (Fixed Keto) | CDCl₃ | 5.59 | 7.39 | 3.24 (s, 3H, NCH₃), 7.18-7.44 (m, 5H, Ph) |

Data sourced from[3]

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1,2-dihydropyrazol-3-one and its Fixed Derivatives in CDCl₃

| Compound | C-3 | C-4 | C-5 | Phenyl C | Other Signals |

| 1-Phenyl-1H-pyrazol-3-ol (Enol) | 164.0 | 94.2 | 129.1 | 118.6, 125.9, 129.6, 139.4 | - |

| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed Enol) | 164.5 | 90.7 | 130.6 | 118.2, 125.4, 129.5, 139.7 | 56.4 (OCH₃) |

| 2-Methyl-1-phenyl-1,2-dihydropyrazol-3-one (Fixed Keto) | 168.2 | 98.1 | 142.3 | 123.0, 127.8, 129.9, 137.8 | 30.3 (NCH₃) |

Data sourced from[3]

Table 3: ¹⁵N NMR Chemical Shifts (δ, ppm) of 1-Phenyl-1,2-dihydropyrazol-3-one and its Fixed Derivatives in CDCl₃

| Compound | N-1 | N-2 |

| 1-Phenyl-1H-pyrazol-3-ol (Enol) | 192.1 | 245.9 |

| 3-Methoxy-1-phenyl-1H-pyrazole (Fixed Enol) | 195.6 | 261.7 |

| 2-Methyl-1-phenyl-1,2-dihydropyrazol-3-one (Fixed Keto) | 159.1 | 162.5 |

Data sourced from[3]

Experimental Protocols

Synthesis of 1,2-Dihydropyrazol-3-ones

A general method for the synthesis of 1-substituted-1,2-dihydropyrazol-3-ones involves the condensation of a β-ketoester with a substituted hydrazine.

References

An In-depth Technical Guide to Annular Tautomerism in 3(5)-Disubstituted-1H-Pyrazoles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrazole scaffolds are of paramount importance in medicinal chemistry and materials science. A critical, yet often overlooked, aspect of their chemistry is the phenomenon of annular tautomerism, a prototropic equilibrium that can significantly influence their physicochemical properties, reactivity, and biological activity.[1][2] This technical guide provides a comprehensive overview of annular tautomerism in 3(5)-disubstituted-1H-pyrazoles, focusing on the structural and environmental factors that govern the position of the tautomeric equilibrium. We present a compilation of quantitative data, detailed experimental protocols for the characterization of tautomers, and visual representations of the underlying principles to aid researchers in understanding and manipulating this dynamic process.

Introduction to Annular Tautomerism in Pyrazoles

Pyrazoles are five-membered aromatic heterocycles containing two adjacent nitrogen atoms. In N-unsubstituted pyrazoles, the proton on the nitrogen atom can reside on either of the two nitrogen atoms, leading to two distinct tautomeric forms. This rapid proton exchange between the N1 and N2 positions is known as annular tautomerism.[1][3] For asymmetrically 3,5-disubstituted pyrazoles, this equilibrium is between two different chemical entities, each with its own unique set of properties.

The position of this equilibrium is highly sensitive to a variety of factors, including the electronic nature of the substituents at the C3 and C5 positions, the solvent, temperature, and the physical state (solution vs. solid).[3] A thorough understanding of these factors is crucial for predicting the dominant tautomeric form and for designing molecules with desired properties.

Factors Influencing Tautomeric Equilibrium

The tautomeric equilibrium constant (KT) is a quantitative measure of the relative stability of the two tautomers. Several key factors dictate the value of KT:

Substituent Effects

The electronic properties of the substituents at the C3 and C5 positions play a pivotal role in determining the preferred tautomer. A general principle is that electron-donating groups (EDGs) tend to stabilize the tautomer where the proton is on the adjacent nitrogen (the 3-substituted tautomer), while electron-withdrawing groups (EWGs) favor the tautomer where the proton is on the distal nitrogen (the 5-substituted tautomer).[3][4] This is because EDGs increase the basicity of the adjacent pyridine-like nitrogen atom, making it a more favorable site for protonation.[2][3]

Computational studies have shown that substituents like -NH2, -OH, and -CH3 favor the C3-tautomer, whereas groups like -COOH, -CHO, and -NO2 stabilize the C5-tautomer.[3]

Solvent Effects

The solvent environment can significantly impact the tautomeric equilibrium by differentially solvating the two tautomers.[3] Protic solvents and those capable of forming strong hydrogen bonds can accelerate the rate of proton exchange.[5] In some cases, the solvent can even shift the equilibrium towards the less stable tautomer in the gas phase by providing stabilizing intermolecular interactions.[3] For instance, dipolar aprotic solvents have been shown to slow down the tautomeric interconversion rates.[3]

Temperature Effects

Temperature affects both the rate of interconversion and the position of the equilibrium. Low-temperature NMR studies are often employed to slow down the proton exchange to a rate that is slow on the NMR timescale, allowing for the observation and quantification of individual tautomers.[5][6]

Physical State

In the solid state, pyrazole derivatives typically exist as a single, well-defined tautomer due to packing forces and intermolecular interactions within the crystal lattice.[3][7] X-ray crystallography is the definitive method for determining the tautomeric form in the solid state.[6][7] It is important to note that the dominant tautomer in the solid state may not be the same as the major tautomer in solution.[3]

Quantitative Analysis of Tautomeric Equilibria

The following tables summarize quantitative data on the tautomeric equilibrium for various 3(5)-disubstituted-1H-pyrazoles from the literature.

Table 1: Tautomeric Equilibrium of 3(5)-Methyl-5(3)-phenylpyrazole [6]

| Solvent | Temperature (°C) | % Tautomer A (3-phenyl-5-methyl) | % Tautomer B (5-phenyl-3-methyl) | KT ([B]/[A]) |

| HMPT | -20 | 46 | 54 | 1.17 |

Table 2: Predominant Tautomers of 3(5)-Substituted Pyrazoles Determined by X-ray Crystallography and NMR [7][8][9]

| Substituent at C3 | Substituent at C5 | Method | Predominant Tautomer |

| COOCH3 | CH3 | X-ray | 3-COOCH3-5-CH3 |

| CONH2 | CH3 | X-ray | 3-CONH2-5-CH3 |

| CONH2 | NH2 | X-ray | 3-CONH2-5-NH2 |

| COOCH3 | NO2 | X-ray | 5-COOCH3-3-NO2 |

| CONH2 | NO2 | X-ray | 5-CONH2-3-NO2 |

| Phenyl | H | NMR (Solution) | 3-Phenyl |

| Phenyl | Methyl | NMR (Solution) | 5-Phenyl-3-methyl is slightly favored |

Experimental Protocols for Tautomer Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for studying annular tautomerism in solution.[3][10]

4.1.1. Low-Temperature NMR for Tautomer Resolution

-

Objective: To slow the rate of proton exchange between the nitrogen atoms to allow for the observation of distinct signals for each tautomer.

-

Procedure:

-

Sample Preparation: Prepare a sample of the pyrazole derivative in a suitable deuterated solvent with a low freezing point (e.g., CD2Cl2, Toluene-d8, or THF-d8).

-

Initial Spectrum: Acquire standard ¹H and ¹³C NMR spectra at room temperature (e.g., 298 K). At this temperature, the signals for the C3 and C5 positions and their attached protons may be broad or appear as a single averaged signal due to rapid tautomerization.[5]

-

Cooling: Gradually lower the temperature of the NMR probe in increments of 10-20 K.

-

Equilibration: Allow the sample to equilibrate at each new temperature for 5-10 minutes before acquiring a new spectrum.

-

Data Acquisition: Record spectra at each temperature until the averaged signals split into two distinct sets of signals, corresponding to the two tautomers.

-

Quantification: The ratio of the two tautomers (and thus the KT) can be determined by integrating the signals of the corresponding protons or carbons for each tautomer.[6]

-

4.1.2. 2D NMR for Signal Assignment

-

Objective: To unambiguously assign the ¹H and ¹³C signals for each tautomer.

-

Key Experiments:

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C nuclei.

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds apart. This is particularly useful for assigning quaternary carbons and for correlating protons across the pyrazole ring (e.g., H4 to C3 and C5).[5]

-

-

Procedure:

-

Parameter Optimization: Set the key HMBC parameter, ⁿJCH, to a value that reflects the expected 2- and 3-bond coupling constants (typically around 8-10 Hz).

-

Acquisition: Run the HSQC and HMBC experiments at a temperature where the tautomers are resolved.

-

Analysis: Use the correlations to build a complete assignment of the ¹H and ¹³C chemical shifts for both tautomeric forms.

-

X-ray Crystallography

-

Objective: To determine the precise tautomeric form in the solid state.

-

Procedure:

-

Crystal Growth: Grow single crystals of the pyrazole derivative suitable for X-ray diffraction. This can often be achieved by slow evaporation of a saturated solution.

-

Data Collection: Collect X-ray diffraction data from the single crystal.

-

Structure Solution and Refinement: Solve and refine the crystal structure to locate all atoms, including the hydrogen atom on the pyrazole nitrogen, thus definitively identifying the tautomer present in the crystal lattice.[6][7]

-

Computational Chemistry

-

Objective: To predict the relative stabilities of the tautomers and to gain insight into the factors governing the equilibrium.

-

Common Methods:

-

Density Functional Theory (DFT): Methods like B3LYP with basis sets such as 6-31G** or 6-311++G(d,p) are commonly used to calculate the energies of the tautomers.[3][4]

-

Ab initio Methods: Higher-level methods like Møller-Plesset perturbation theory (MP2) can also be employed for more accurate energy calculations.[3][4]

-

-

Procedure:

-

Structure Optimization: Build the 3D structures of both tautomers and perform a geometry optimization to find the lowest energy conformation for each.

-

Energy Calculation: Calculate the electronic energies (and Gibbs free energies) of the optimized structures.

-

Relative Stability: The difference in the calculated energies provides an estimate of the relative stability of the two tautomers and the expected position of the equilibrium.

-

Visualizing Tautomeric Equilibria and Influencing Factors

The following diagrams, generated using the DOT language, illustrate the key concepts of annular tautomerism in 3(5)-disubstituted-1H-pyrazoles.

Caption: Annular tautomeric equilibrium in 3(5)-disubstituted-1H-pyrazoles.

Caption: Key factors influencing the tautomeric equilibrium.

Caption: Workflow for the experimental and theoretical analysis of tautomerism.

Conclusion

The annular tautomerism of 3(5)-disubstituted-1H-pyrazoles is a complex phenomenon governed by a delicate interplay of electronic, steric, and environmental factors. For researchers in drug discovery and materials science, a comprehensive understanding of this equilibrium is not merely academic but a practical necessity for the rational design of molecules with optimized properties. By employing a combination of advanced experimental techniques, particularly low-temperature NMR and X-ray crystallography, alongside computational modeling, it is possible to characterize, predict, and potentially control the tautomeric preference of these versatile heterocyclic systems. The data and protocols presented in this guide serve as a valuable resource for navigating the intricacies of pyrazole tautomerism.

References

- 1. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. encyclopedia.pub [encyclopedia.pub]

- 3. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. userpage.fu-berlin.de [userpage.fu-berlin.de]

- 7. Annular Tautomerism of 3(5)-Disubstituted-1 H-pyrazoles with Ester and Amide Groups - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups [mdpi.com]

- 10. The use of NMR spectroscopy to study tautomerism: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

Methodological & Application

Application of 1H-Pyrazol-3-ol Derivatives as Potent and Selective COX-2 Inhibitors: A Guide for Researchers

Introduction

The enzyme cyclooxygenase-2 (COX-2) is a key mediator of inflammation and pain, making it a prime target for the development of anti-inflammatory drugs. 1H-Pyrazol-3-ol derivatives have emerged as a promising class of compounds demonstrating high inhibitory potency and selectivity for COX-2 over its isoform, COX-1. This selectivity is crucial as it minimizes the gastrointestinal side effects commonly associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with this compound derivatives as COX-2 inhibitors. A prominent example of a pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used for treating arthritis.[1][2][3][4][5][6]

Mechanism of Action

This compound derivatives exert their anti-inflammatory effects by selectively binding to and inhibiting the COX-2 enzyme. This inhibition prevents the conversion of arachidonic acid into prostaglandins (specifically prostaglandin H2), which are key signaling molecules that mediate inflammation, pain, and fever.[3][7] The selectivity for COX-2 is attributed to the specific structural features of the pyrazole scaffold and its substituents, which allow for a better fit into the active site of the COX-2 enzyme compared to the COX-1 enzyme.[1] The anti-inflammatory mechanism of COX-2 inhibitors can also involve the suppression of the NF-κB signaling pathway, which leads to a reduction in the production of pro-inflammatory cytokines such as TNF-α, IL-6, and nitric oxide (NO).[8][9]

Quantitative Data Summary

The following tables summarize the in vitro COX-1/COX-2 inhibition data and in vivo anti-inflammatory activity of selected this compound and related pyrazole derivatives from various studies.

Table 1: In Vitro COX-1 and COX-2 Inhibitory Activity

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI = COX-1 IC50/COX-2 IC50) | Reference |

| 5f | 14.34 | 1.50 | 9.56 | [8] |

| 6e | >100 | 2.51 | >39.84 | [8] |

| 6f | 9.56 | 1.15 | 8.31 | [8] |

| Celecoxib | 5.42 | 2.16 | 2.51 | [8] |

| Compound 9 | 50 | 0.26 | 192.3 | [9] |

| Compound 1 | >69 | 0.31 | >222 | [9] |

| Compounds 2 & 3 | 50 | 0.45 | 111.1 | [9] |

| Compound 6b | >10 | 0.18 | 6.33 | [10] |

| Compound 4c | >10 | 0.26 | >38.46 | [10] |

| Celecoxib | 0.88 | 0.35 | 2.51 | [10] |

| Indomethacin | 0.15 | 0.30 | 0.50 | [10] |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Compound | Dose (mg/kg) | Max Inhibition (%) | Time (hours) | Reference |

| K-3 | 100 | 52.0 | 4 | [11] |

| Compound 1 | 74.3 (ED50) | 50 | - | [9] |

| Compounds 2 & 3 | 118 & 120 (ED50) | 50 | - | [9] |

| Compound 9 | 0.170 (ED50, mmol/kg) | 50 | - | [9] |

| Compound 7l | 30 | 93.59 | 0.5 | [12] |

| AD 532 | - | Promising Results | - | [13] |

| Compound 1 | 200 | 96.31 | 4 | [14] |

| Compound 3 | 200 | 99.69 | 4 | [14] |

| Indomethacin | 10 | 57.66 | 4 | [14] |

Experimental Protocols

Detailed methodologies for key experiments are provided below.

In Vitro COX-1/COX-2 Inhibition Assay (Colorimetric)

This protocol is based on the principle of monitoring the peroxidase activity of COX enzymes.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Assay Buffer (e.g., 100 mM Tris-HCl, pH 8.0)

-

Heme (cofactor)

-

Arachidonic Acid (substrate)

-

N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD, colorimetric probe)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Reference inhibitors (e.g., Celecoxib, Indomethacin)

-

96-well microplate

-

Microplate reader capable of measuring absorbance at 590-611 nm

Procedure:

-

Reagent Preparation: Prepare all reagents and test compounds. Create stock solutions of test compounds and reference inhibitors in DMSO, then perform serial dilutions to achieve the desired concentrations.

-

Assay Plate Setup:

-

Background Wells: Add 160 µl of Assay Buffer and 10 µl of Heme.

-

100% Initial Activity Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, and 10 µl of either COX-1 or COX-2 enzyme.

-

Inhibitor Wells: Add 150 µl of Assay Buffer, 10 µl of Heme, 10 µl of enzyme (COX-1 or COX-2), and 10 µl of the test compound or reference inhibitor at various concentrations.

-

-

Inhibitor Incubation: Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding to the enzyme.[15]

-

Reaction Initiation: Initiate the enzymatic reaction by adding 20 µl of Arachidonic Acid solution to all wells.

-

Reaction Incubation: Incubate the plate for a specific time (e.g., 10 minutes) at 37°C.[15]

-

Detection: Measure the absorbance of the oxidized TMPD at 590-611 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound and determine the IC50 value (the concentration that causes 50% inhibition of enzyme activity).

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats

This is a widely used and reproducible model for evaluating the acute anti-inflammatory activity of compounds.[16][17][18]

Materials:

-

Male Wistar rats (180-200 g)

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (this compound derivatives)

-

Reference drug (e.g., Indomethacin, 10 mg/kg)